

Technical Guide: Spectral Characterization & Applications of (S)-(+)-1-Cyclohexylethylamine

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Compound of Interest

Compound Name: (S)-(+)-1-Cyclohexylethylamine

CAS No.: 17430-98-7; 2979-22-8

Cat. No.: B2852713

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CAS Registry Number: 17430-98-7 Synonyms: (S)-1-Cyclohexylethanamine; (S)-(+)- α -Methylcyclohexanemethylamine Molecular Formula: C₈H₁₇N Molecular Weight: 127.23 g/mol [\[1\]](#)[\[2\]](#)

Executive Summary

(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine featuring a cyclohexyl ring directly attached to the stereogenic center. It is structurally analogous to (S)- α -methylbenzylamine but lacks the aromatic ring's anisotropy and π -stacking capability. Instead, it offers a lipophilic, sterically bulky cyclohexyl group, making it an excellent resolving agent for racemic acids where aromatic interactions are undesirable or where specific steric occlusion is required.

This guide details the spectroscopic signature (NMR, IR) of the compound to facilitate purity assessment and structural validation. It also outlines its primary application workflow in chiral resolution.

Physicochemical Profile

Property	Value	Condition/Note
Physical State	Liquid	Colorless to pale yellow
Boiling Point	60–62 °C	@ 12 mmHg
Density	0.856 g/mL	@ 25 °C
Refractive Index ()	1.461	
Specific Rotation ()	+3.3° to +3.7°	Neat (undiluted)
Flash Point	52 °C	Flammable
pKa	~10.6	Conjugate acid (estimated)

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the aliphatic nature of the cyclohexyl ring and the primary amine functionality.

Instrument Parameters: Thin film (Neat) or KBr pellet.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment	Structural Note
3350–3280	Medium, Broad	N–H Stretch	Characteristic doublet for primary amines (), though often merges into a broadened band due to H-bonding.
2920–2850	Strong	C–H Stretch	Intense absorptions from the cyclohexyl ring () and the methyl group ().
1600–1580	Medium	N–H Bend	Scissoring vibration of the primary amine.
1450	Medium	C–H Bend	Methylene () scissoring in the cyclohexyl ring.
1375	Medium	C–H Bend	Methyl group () symmetric deformation.
1050–1100	Weak/Medium	C–N Stretch	Aliphatic amine C–N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Sample Preparation

- Solvent: Chloroform-d () is the standard solvent.

- Concentration: ~10–15 mg of amine in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual at 7.26 ppm.
- Note: The amine protons () are exchangeable. Their chemical shift and integration can vary significantly depending on concentration, temperature, and trace water content.

¹H NMR Data (400 MHz,

)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
0.95 – 1.05	Doublet ()	3H		The methyl group attached to the chiral center.
0.90 – 1.30	Multiplet	~5H	Ring	Axial protons of the cyclohexyl ring; shielded by the ring anisotropy.
1.30 – 1.60	Broad Singlet	2H		Exchangeable protons. Shift varies; often overlaps with ring protons.[4]
1.60 – 1.80	Multiplet	~6H	Ring	Equatorial protons and the methine proton of the ring ().
2.60 – 2.70	Multiplet (dq)	1H		The chiral proton. Deshielded by the electronegative nitrogen atom.

¹³C NMR Data (100 MHz,

)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
19.8		Methyl group terminal carbon.
26.3, 26.5, 26.6		Cyclohexyl ring carbons ().
29.5, 30.2		Cyclohexyl ring carbons ().
45.2		Cyclohexyl methine carbon ().
52.8		Chiral center carbon (attached to N).

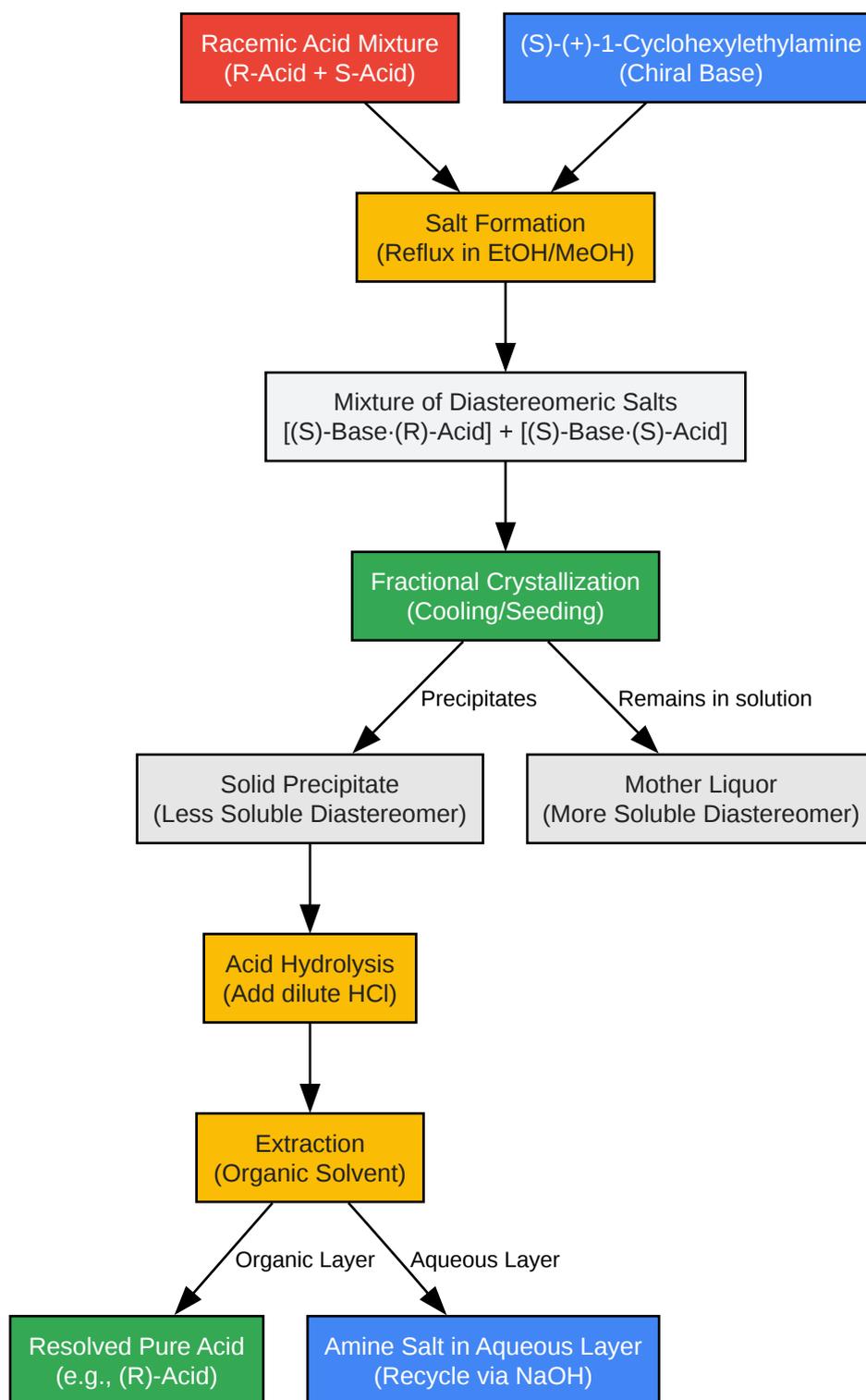
Application: Chiral Resolution Workflow

(S)-(+)-1-Cyclohexylethylamine is frequently employed to resolve racemic carboxylic acids. The mechanism relies on the formation of diastereomeric salts, which possess different physical properties (solubility), allowing separation via fractional crystallization.^{[5][6]}

Mechanism of Action

- Acid-Base Reaction: The chiral amine (Base) reacts with the racemic acid (Acid) to form two diastereomeric salts:
 - (S)-Amine^{[1][2][3][5][7]} · (R)-Acid^{[5][7]}
 - (S)-Amine^{[1][2][3][5][7]} · (S)-Acid^{[5][7]}
- Solubility Differential: These salts are diastereomers, not enantiomers.^{[5][6]} They have distinct lattice energies and solubilities in solvents like ethanol, methanol, or acetone.
- Separation: One salt crystallizes preferentially.

Experimental Workflow Diagram



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Figure 1: Workflow for the resolution of a racemic acid using **(S)-(+)-1-Cyclohexylethylamine**.

References

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Sources

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